1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
1-[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO5.ClH/c1-20(2)10-16(23)11-21(3,4)22(20)12-17(24)14-27-13-15-9-18(25-5)7-8-19(15)26-6;/h7-9,16-17,23-24H,10-14H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQFDINMMCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride (CAS Number: 941904-45-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 313.39 g/mol. The structure includes a piperidine ring substituted with a dimethoxybenzyl ether and a hydroxypropyl group, which may contribute to its biological activities.
Research indicates that the compound may exhibit antioxidant properties due to the presence of the tetramethylpiperidine moiety, which is known to stabilize free radicals. Additionally, the dimethoxybenzyl group could enhance its lipophilicity, facilitating better cellular uptake and interaction with biological membranes.
Pharmacological Effects
- Neuroprotective Effects : Studies have suggested that compounds with similar structures possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : Preliminary data suggest potential antimicrobial effects against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
- Cytotoxicity : Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved in inducing apoptosis or inhibiting proliferation require further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotective | Reduction in oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cell lines |
Case Studies
- Neuroprotection in Animal Models : A study involving animal models of neurodegeneration demonstrated that administration of the compound significantly reduced markers of oxidative stress and improved behavioral outcomes compared to control groups.
- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : In a study evaluating various derivatives of piperidine compounds, this specific hydrochloride was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted piperidine derivatives. Key structural analogs include:
2,2,6,6-Tetramethylpiperidin-4-ol (TMP-OH) :
- Lacks the 3-((2,5-dimethoxybenzyl)oxy)-2-hydroxypropyl side chain.
- Simpler structure results in lower molecular weight (MW: 171.3 g/mol vs. target compound’s ~500 g/mol).
- Reduced steric hindrance and solubility compared to the target compound.
Benzyl Ether-Modified Piperidines: Derivatives like 1-(benzyloxy)-2,2,6,6-tetramethylpiperidin-4-ol share the ether linkage but lack methoxy substitutions and the hydroxypropyl chain.
Hydrochloride Salts of Piperidine Derivatives :
- Counterion choice (e.g., hydrochloride vs. free base) affects crystallinity and dissolution rates. The hydrochloride form likely improves aqueous solubility compared to free bases.
Functional Group Analysis
| Feature | Target Compound | TMP-OH | Benzyl Ether Analog |
|---|---|---|---|
| Piperidine Substitution | 2,2,6,6-Tetramethyl | 2,2,6,6-Tetramethyl | Variable |
| Side Chain | 3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl | None | Benzyl ether |
| Counterion | Hydrochloride | Free base | Free base or other salts |
| Molecular Weight (g/mol) | ~500 | 171.3 | ~300–400 |
| Solubility (H₂O) | Moderate (HCl enhances solubility) | Low | Low to moderate |
Research Findings and Comparative Data
Pharmacokinetic Properties
- Bioavailability : The hydroxypropyl chain and dimethoxybenzyl group in the target compound may improve intestinal absorption compared to TMP-OH, as suggested by studies on similar lipophilic ethers .
Limitations and Gaps in Current Knowledge
- Data on toxicity, in vivo efficacy, and specific target interactions remain hypothetical, derived from structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
